molecular formula C8H8N2O4S B2475835 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide CAS No. 2095410-73-2

3-Oxo-4H-1,4-benzoxazine-5-sulfonamide

Cat. No.: B2475835
CAS No.: 2095410-73-2
M. Wt: 228.22
InChI Key: ZUNREQTZAHABTR-UHFFFAOYSA-N
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Description

3-Oxo-4H-1,4-benzoxazine-5-sulfonamide is a heterocyclic compound that features an oxazine ring fused with a benzene ring, along with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide typically involves the reaction of 2-aminophenol with sulfonyl chlorides under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazine ring. Common reagents used in this synthesis include chloroacetyl chloride and various sulfonyl chlorides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4H-1,4-benzoxazine-5-sulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted benzoxazines, depending on the specific reaction conditions .

Scientific Research Applications

3-Oxo-4H-1,4-benzoxazine-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory, antibacterial, and antifungal properties.

    Industry: Utilized in the development of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-4H-1,4-benzoxazine-5-sulfonamide is unique due to its specific combination of an oxazine ring and a sulfonamide group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

3-oxo-4H-1,4-benzoxazine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4S/c9-15(12,13)6-3-1-2-5-8(6)10-7(11)4-14-5/h1-3H,4H2,(H,10,11)(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNREQTZAHABTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC=C2S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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